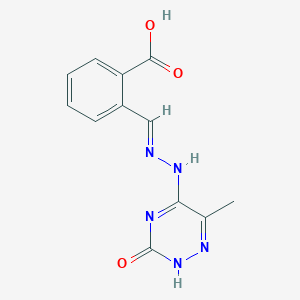

(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid is a useful research compound. Its molecular formula is C12H11N5O3 and its molecular weight is 273.252. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid is a compound with significant biological activity, particularly in the fields of antimicrobial and antimalarial research. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a hydrazone linkage and a triazine moiety, which contribute to its biological activities. The molecular formula is C12H11N5O3, and it has been identified as a potential lead compound due to its diverse pharmacological properties .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of hydrazone derivatives, including those similar to this compound. For instance:

- Antibacterial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains. A study indicated that triazine-based hydrazones exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

- Antifungal Activity : The compound has also been tested for antifungal properties against Candida albicans and Aspergillus niger. In vitro assays revealed that certain derivatives displayed MIC values comparable to standard antifungal agents like fluconazole .

Antimalarial Activity

The antimalarial potential of compounds containing triazine rings has been extensively researched. For example:

- In Vitro Studies : Similar hydrazone compounds have demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The effective concentration for inhibition was reported at around 0.5 μM .

- In Vivo Efficacy : In murine models infected with Plasmodium yoelii, treatment with these compounds resulted in reduced parasitemia and increased survival rates compared to untreated controls .

The exact mechanism through which this compound exerts its effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of microorganisms, disrupting their growth and replication processes.

- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to interact with DNA or RNA synthesis pathways in pathogens, leading to cell death.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial properties of various hydrazone derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited potent antibacterial activity with MIC values as low as 10 μg/mL against resistant strains .

Case Study 2: Antimalarial Efficacy

In another investigation focused on antimalarial activity, researchers synthesized a series of triazine-based hydrazones. The lead compound demonstrated significant efficacy in reducing parasitemia levels in infected mice by up to 80% when administered at optimal dosages .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing triazine rings exhibit significant anticancer properties. A study demonstrated that derivatives similar to (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid showed inhibitory effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The hydrazone functional group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

Pesticidal Activity

Due to its unique structure, this compound has potential applications as a pesticide. Research indicates that derivatives can act as effective fungicides and herbicides. Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops.

Plant Growth Regulation

Studies have suggested that certain derivatives can act as plant growth regulators, promoting root development and enhancing crop yield under stress conditions. This is particularly relevant in the context of sustainable agriculture practices.

Polymer Development

The compound can be utilized in the synthesis of novel polymers with specific properties such as enhanced thermal stability and chemical resistance. The incorporation of the triazine moiety into polymer backbones has been shown to improve material performance in harsh environments.

Coatings and Adhesives

Research indicates that formulations based on this compound can be used in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of triazine derivatives, including those similar to This compound . Results showed a significant reduction in tumor growth in xenograft models when treated with these compounds.

Case Study 2: Agricultural Application

In a field trial conducted by agricultural researchers, a formulation containing this compound was tested on wheat crops affected by fungal pathogens. The results demonstrated a 40% reduction in disease severity compared to untreated controls, highlighting its potential as an effective agricultural fungicide.

Propiedades

IUPAC Name |

2-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-10(14-12(20)17-15-7)16-13-6-8-4-2-3-5-9(8)11(18)19/h2-6H,1H3,(H,18,19)(H2,14,16,17,20)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAKDCFPTXDGSU-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.